molecular formula C18H36O3 B127037 12-Hydroxystearic acid CAS No. 106-14-9

12-Hydroxystearic acid

Cat. No.: B127037
CAS No.: 106-14-9
M. Wt: 300.5 g/mol
InChI Key: ULQISTXYYBZJSJ-UHFFFAOYSA-N
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Description

12-Hydroxystearic acid, also known as this compound, is a hydroxy fatty acid with the molecular formula C18H36O3. It is a derivative of stearic acid, featuring a hydroxyl group at the 12th carbon position. This compound is commonly used in various industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

12-Hydroxystearic acid, also known as 12-Hydroxyoctadecanoic acid or 12-HYDROXYOCTADECANOIC ACID, is a hydroxy fatty acid produced by the hydrogenation of ricinoleic acid . It is a low molecular weight gelator that self-assembles to form organogels

Mode of Action

The mode of action of this compound is primarily through its ability to form organogels . It self-assembles into structures that are locally lamellar, with bilayers composed of crystallized and strongly interdigitated fatty acids . This self-assembly is driven by the favorable formation of a hydrogen bond network between the hydroxyl OH function on the 12th carbon .

Biochemical Pathways

It is known that the compound forms self-assembled structures that are locally lamellar, with bilayers composed of crystallized and strongly interdigitated fatty acids . These structures can influence various biochemical processes due to their ability to form organogels .

Pharmacokinetics

It is known that the compound is a low molecular weight gelator, suggesting that it may have unique pharmacokinetic properties related to its ability to form organogels .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to form organogels . For example, the administration of paclitaxel in this compound-containing gel nanocarriers enhances tumor growth suppression in an H22 murine hepatocellular carcinoma model .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, at high temperatures, the compound melts into small micelles above a threshold melting temperature . This transition is mostly driven by the melting of the chains, whereas at lower contents of counterions, where hydrogen bonding occurs between non-dissociated heads, it is driven by both the chain-melting process and the surface-melting process .

Preparation Methods

Synthetic Routes and Reaction Conditions

12-Hydroxystearic acid can be synthesized through the hydrogenation of castor oil in the presence of a nickel-aluminum catalyst at 185°C and 5 MPa. The reaction product is then saponified and acidified to yield the final product .

Industrial Production Methods

In industrial settings, this compound is often produced from hydrogenated castor oil. The process involves the hydrogenation of castor oil to form a mixture of fatty acids, which is then separated and purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

12-Hydroxystearic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-Hydroxystearic acid is unique due to its specific hydroxylation at the 12th carbon, which imparts distinct physical and chemical properties. This hydroxylation allows it to form stable gels and self-assembled structures, making it valuable in various applications .

Properties

IUPAC Name

12-hydroxyoctadecanoic acid
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InChI

InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
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InChI Key

ULQISTXYYBZJSJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)O
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Molecular Formula

C18H36O3
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Related CAS

27924-99-8
Record name Poly(12-hydroxystearic acid)
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DSSTOX Substance ID

DTXSID8026725
Record name 12-Hydroxyoctadecanoic acid
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Molecular Weight

300.5 g/mol
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Physical Description

Dry Powder; Liquid; Other Solid, Solid; [HSDB] White powder; [MSDSonline]
Record name Octadecanoic acid, 12-hydroxy-
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Solubility

Soluble in alcohol, ether, chloroform; insoluble in water
Record name 12-Hydroxyoctadecanoic acid
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Mechanism of Action

In a study of primary and secondary lipid peroxidation products as modulators of DNA synthesis, murine Lewis carcinoma cells were treated with hydroxystearic acid at physiologic levels (50 and 100 uM). The test substance was dissolved in 90% ethanol and then added to the culture medium. DNA profiles obtained from flow cytometry analysis of cell cycle showed a time- and dose-dependent accumulation of cells in the G2-M phase compared to untreated exponentially growing cells. To determine if this effect was mediated by interaction of hydroxystearic acid with cyclin-dependent kinases-cyclin complexes, histone H1 kinase activity in C 108 cell crude extracts was measured. It was determined that hydroxystearic acid inhibited histone H1 kinase activity up to 95% of that noted for mitotic cells (synchronized control C108 cells)., 12-Hydroxystearic acid (30 uM) also induced mitochondrial ATPase activity. ATPase activity was inhibited by rutamycin (blocks phosphorylation by ATP); this effect is expected for ATP-energized mitochondrial reactions. A small, but decided, mitochondrial volume change (swelling) was also induced by 30 pM 12-Hydroxystearic acid without the aid of ATP. This effect was inhibited by the respiratory inhibitor antimycin or dinitrophenol, but not by rutamycin; therefore, this effect was dependent on oxidative phosphorylation. 12-Hydroxystearic acid-induced mitochondrial swelling was enhanced when ATP was added to the reaction mixture. The investigators concluded that 12-Hydroxystearic acid interferes with the machinery of oxidative phosphorylation in rat liver mitochondria.
Record name 12-Hydroxyoctadecanoic acid
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Color/Form

Crystals from alcohol

CAS No.

106-14-9, 5762-36-7, 18417-00-0, 27924-99-8, 36377-33-0
Record name 12-Hydroxystearic acid
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Record name 12-Hydroxyoctadecanoic acid
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Record name Octadecanoic acid, 12-hydroxy-
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Melting Point

82 °C
Record name 12-Hydroxyoctadecanoic acid
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Synthesis routes and methods

Procedure details

A four-neck flask equipped with a stirrer, a temperature gauge, a nitrogen gas blowing tube and a water separator was charged with 89.8 g (1.0 mol) of dipentaerythritol (trade name: DiPentarit, manufactured by Koei Kagaku Co., Ltd), 86.2 g (2.0 mol) of benzoic acid (trade name: PuroxB, manufactured by DSM Company) and 424.0 g (4.0 mol) of hydroxystearic acid (trade name: Hydroxystearic acid, manufactured by Kawaken Fine Chemicals Co., Ltd) and the mixture was reacted using 0.6 g of tin chloride as a catalyst at 180° C. to 200° C. under a nitrogen stream for about 15 hours. After the reaction was finished, the reaction mixture was purified by a usual method, to obtain 391.6 g of the target ester compound of dipentaerythritol, and benzoic acid and 12-hydroxystearic acid, the ester compound having a saponification value of 211.
Name
tin chloride
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
89.8 g
Type
reactant
Reaction Step Two
Quantity
86.2 g
Type
reactant
Reaction Step Two
Quantity
424 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 12-HOA is an organogelator, meaning it can self-assemble in organic solvents to form a gel network. [] This self-assembly occurs through intermolecular hydrogen bonding between the hydroxyl and carboxyl groups of 12-HOA molecules, leading to the formation of elongated, fibrous structures. [, , ] The morphology of these structures can vary depending on factors like solvent properties, concentration, and temperature, ultimately influencing the macroscopic properties of the gel, such as its viscosity, elasticity, and transparency. [, ]

A:

  • Spectroscopic Data:
    • Infrared (IR) Spectroscopy: Reveals characteristic peaks for hydroxyl (O-H) and carboxyl (C=O) functional groups, which are crucial for intermolecular hydrogen bonding. []
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure and study the self-association behavior of 12-HOA in solution. []

ANone: While the provided research doesn't focus on the catalytic properties of 12-HOA, its ability to self-assemble into ordered structures could be explored for catalytic applications. The potential for creating confined environments within the gel matrix, influencing the selectivity and activity of reactions, could be investigated.

ANone: While the provided research doesn't explicitly mention computational studies on 12-HOA, techniques like molecular dynamics simulations could be used to study its self-assembly process, predict gel properties based on molecular interactions, and explore the impact of different solvents on gelation.

A: The position of the hydroxyl group on the octadecanoic acid backbone significantly influences the gelation properties. [] Studies comparing 9-, 11-, and 12-hydroxyoctadecanoic acids revealed that the exact position affects the phase behavior, domain morphology, and two-dimensional lattice structure of the formed monolayers. [] This suggests that modifying the position of the hydroxyl group or introducing other functional groups could be used to tailor the properties of the resulting gels.

A: 12-HOA demonstrates thermal reversibility in its gel formation, meaning it can transition between a gel and a sol state depending on the temperature. [, ] This property makes it suitable for applications requiring thermally triggered changes in viscosity or structure.

ANone: The provided research primarily focuses on the fundamental properties and applications of 12-HOA and does not extensively address its SHE regulations. For specific regulatory information, consulting relevant safety data sheets and regulatory guidelines is crucial.

A: Several low-molecular-weight organogelators (LMOGs) exist, each with unique properties. [] For instance, 1,3:2,4-dibenzylidenesorbitol (DBS) is another commonly studied LMOG, known to gel various organic solvents. [, ] Choosing the right gelator depends on the desired application, considering factors like gelation ability in specific solvents, gel strength, thermal stability, and cost-effectiveness.

ANone: The study of 12-HOA and its gelation properties has implications in diverse fields:

  • Material Science: Developing new soft materials with tunable properties, like sensors, actuators, and drug delivery systems. [, ]
  • Food Science: Understanding the role of 12-HOA in fat crystallization and its impact on the texture and stability of food products. []
  • Cosmetics and Personal Care: Formulating stable and aesthetically pleasing products like creams, lotions, and gels. []
  • Biomedicine: Creating scaffolds for tissue engineering and drug delivery applications, leveraging the biocompatibility of certain gelators. []

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